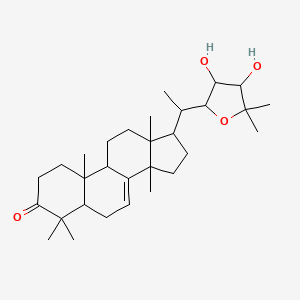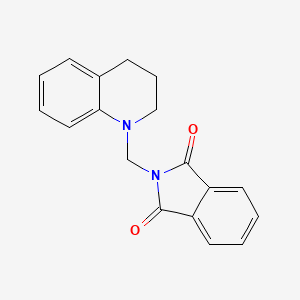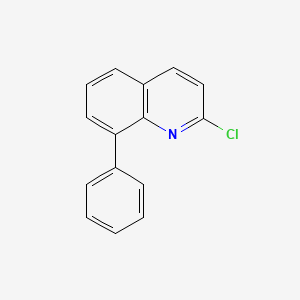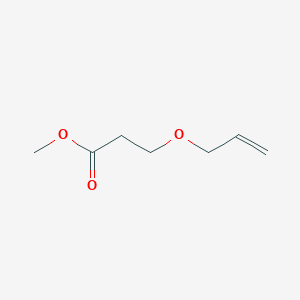![molecular formula C22H18N4O5S B12116701 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromen-2-carbonsäureamid ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung gehört zur Klasse der Chromen-Derivate, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,8-Dimethyl-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromen-2-carbonsäureamid umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 4-Hydroxycumarin mit geeigneten Sulfonamid-Derivaten unter kontrollierten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert und erfordert eine präzise Temperatur- und pH-Kontrolle, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Diese Verfahren gewährleisten eine gleichbleibende Qualität und Skalierbarkeit, die für kommerzielle Anwendungen entscheidend sind. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um die Verbindung in ihrer reinen Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
6,8-Dimethyl-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromen-2-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Hydroxyderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chromenring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6,8-Dimethyl-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromen-2-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung Enzyme wie tRNA (Guanin37-N1)-Methyltransferase (TrmD) hemmt, die eine entscheidende Rolle bei der bakteriellen Proteinsynthese spielt . Durch Bindung an die aktive Stelle des Enzyms stört die Verbindung seine Funktion, was zu antimikrobiellen Wirkungen führt. Zusätzlich trägt seine Wechselwirkung mit zellulären Stoffwechselwegen, die an Zellproliferation und Apoptose beteiligt sind, zu seinen krebshemmenden Eigenschaften bei .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which plays a crucial role in bacterial protein synthesis . By binding to the active site of the enzyme, the compound disrupts its function, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,8-Dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidin-6-carbonsäure: Diese Verbindung teilt einen ähnlichen Chromen-Kern, unterscheidet sich aber in ihrer schwefelhaltigen Thioxo-Gruppe.
4-Hydroxy-2-chinolon-Derivate: Diese Verbindungen haben eine ähnliche Chinolon-Struktur und zeigen vergleichbare biologische Aktivitäten.
Einzigartigkeit
6,8-Dimethyl-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromen-2-carbonsäureamid zeichnet sich durch seine einzigartige Kombination aus einem Chromen-Kern mit einer Pyrimidinylsulfamoyl-Gruppe aus. Dieses Strukturmerkmal verstärkt seine Bindungsaffinität zu spezifischen molekularen Zielstrukturen, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .
Eigenschaften
Molekularformel |
C22H18N4O5S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-13-10-14(2)20-17(11-13)18(27)12-19(31-20)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26) |
InChI-Schlüssel |
XHNHKYYTAHVIPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)



![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)



![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

